Trineopentyl phosphite

Description

Contextualization within Modern Organophosphorus Chemistry

Organophosphorus chemistry is a vast and dynamic field that investigates the synthesis, structure, and reactivity of organic compounds containing phosphorus. wikipedia.org Within this domain, phosphite (B83602) esters, with the general formula P(OR)₃, are a crucial class of compounds. wikipedia.org They are typically synthesized by the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol in the presence of a base. wikipedia.orggoogle.com

Trineopentyl phosphite stands out due to the bulky neopentyl groups attached to the phosphorus atom via oxygen bridges. This steric hindrance significantly influences its reactivity. For instance, in the classic Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965), this compound exhibits distinct behavior. researchgate.netlondonmet.ac.uk It readily reacts with methyl iodide or bromide to form crystalline Michaelis-Arbuzov intermediates. rsc.org These intermediates, however, decompose to yield neopentyl halides without the rearrangement of the alkyl group, a testament to the stability conferred by the neopentyl substituents. rsc.orgresearchgate.net

The reaction of this compound with alkyl hypochlorites at low temperatures leads to the formation of tetraalkoxyphosphonium chlorides, which can be isolated as relatively stable fluoroborates. acs.org This behavior underscores the ability of the bulky neopentyl groups to stabilize reactive intermediates, a recurring theme in its chemistry.

Fundamental Significance in Catalysis and Materials Science

The utility of this compound extends beyond fundamental organophosphorus reactions into the realms of catalysis and materials science. In catalysis, phosphite ligands are highly valued for their electronic and steric properties. alfachemic.com They are weak sigma-donors and strong π-acceptors, which makes them effective ligands for transition metals in low oxidation states. alfachemic.com This property is crucial in homogeneous catalysis, where the electronic nature of the ligand can fine-tune the catalytic activity and selectivity of the metal center. nsf.gov

While specific catalytic applications of this compound are a subject of ongoing research, its structural characteristics suggest potential as a ligand in various catalytic transformations. The steric bulk of the neopentyl groups can create a unique coordination environment around a metal center, potentially influencing the regioselectivity and stereoselectivity of catalytic reactions. nsf.gov For instance, in palladium-catalyzed cross-coupling reactions, the steric properties of phosphine (B1218219) ligands, which are analogous to phosphites, play a critical role in determining the efficiency and outcome of the reaction. nsf.gov

In the field of materials science, phosphite derivatives are being explored as additives. For example, certain phosphites are investigated as cathode electrolyte interphase (CEI)-forming additives in high-voltage Li-ion batteries. researchgate.net Although direct research on this compound in this specific application is not widely documented, the broader investigation into phosphites highlights their potential in developing advanced materials. Furthermore, phosphites are used as antioxidants in polymers, where they can improve stability. nih.gov

Detailed Research Findings

The study of this compound has yielded specific data regarding its reactivity and spectral properties.

| Property | Value/Observation | Reference |

| Reaction with Methyl Iodide | Forms a stable Michaelis-Arbuzov intermediate. | rsc.org |

| Decomposition of Intermediate | Yields neopentyl iodide without rearrangement. | rsc.org |

| ³¹P NMR Chemical Shift of Adducts | Between -40 to -50 ppm from 85% H₃PO₄. | rsc.org |

| Reaction with Alkyl Hypochlorites | Forms isolable tetraalkoxyphosphonium chlorides. | acs.org |

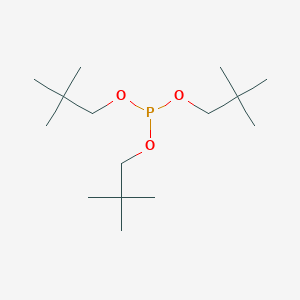

Structure

2D Structure

Propriétés

IUPAC Name |

tris(2,2-dimethylpropyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKIRWDIEAVDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311616 | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14540-52-4 | |

| Record name | Trineopentyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Techniques

Established Synthetic Pathways to Trineopentyl Phosphite (B83602)

The most common and well-documented methods for preparing trineopentyl phosphite rely on the reaction of a phosphorus trihalide with neopentyl alcohol.

The general chemical equation for this process is: PCl₃ + 3 (CH₃)₃CCH₂OH + 3 R₃N → P(OCH₂C(CH₃)₃)₃ + 3 R₃NH⁺Cl⁻ wikipedia.org

In the absence of a base, the reaction between an alcohol and PCl₃ tends to produce dialkyl phosphite and an alkyl chloride, making the inclusion of a base essential for maximizing the yield of the desired trialkyl phosphite product. wikipedia.orgwikipedia.org The procedure is typically carried out in an inert solvent, such as petroleum ether, to facilitate the reaction and subsequent separation of the amine hydrochloride salt by filtration. orgsyn.org

To improve the efficiency, yield, and industrial scalability of trialkyl phosphite synthesis, various optimized protocols have been developed. One significant improvement involves the choice of the tertiary amine and the solvent. For instance, using diethylaniline as the base is advantageous because the resulting diethylaniline hydrochloride salt is easily filtered and non-hygroscopic, simplifying the workup process. orgsyn.org

Table 1: Comparison of Synthetic Protocols for Trialkyl Phosphites

| Parameter | Standard Protocol (e.g., Triethyl Phosphite) | Optimized Protocol |

|---|---|---|

| Base | Diethylaniline or Pyridine orgsyn.org | Alkylamines (>10 carbons) google.com |

| Solvent | Petroleum Ether orgsyn.org | Alkyl aromatics (e.g., Tetralin) google.com |

| Reaction State | Suspension with precipitate orgsyn.org | Clear solution, no solids google.com |

| Reported Yield | ~83% (single run) orgsyn.org | High conversion (~97%) google.com |

| Key Advantage | Simple, well-established orgsyn.org | Improved homogeneity and conversion google.com |

Advancements in Stereoselective Synthesis of Phosphite Derivatives

While this compound itself is an achiral molecule, the field of organophosphorus chemistry has seen significant progress in the stereoselective synthesis of chiral phosphite derivatives. These advancements are crucial for applications in asymmetric catalysis and the synthesis of complex, biologically active molecules.

One of the most convenient methods for preparing chiral α-aminophosphonates is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a chiral imine. nih.gov The stereoselectivity of this reaction can be controlled by using chiral amines or chiral aldehydes to form the imine, or by employing a chiral catalyst. nih.gov For example, the addition of diethyl phosphite to an imine derived from (S)-α-methylbenzylamine results in α-aminophosphonates with a diastereoisomeric ratio of 66:34. nih.gov

Another significant area of advancement is the stereoselective synthesis of glycosyl phosphites. Researchers have discovered a highly stereo- and chemoselective method for the glycosylation of H-phosphonate derivatives using glycosyl iodides. acs.orgnih.gov This reaction proceeds with high stereoselectivity to produce α-glycosyl phosphites and phosphoramidites, which are valuable building blocks for synthesizing molecules containing glycosyl phosphate (B84403) groups. acs.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly being applied to the synthesis of organophosphorus compounds, including phosphites.

For phosphite ester synthesis in general, sustainable practices include the use of continuous-flow reactors. elchemy.com These systems can help minimize waste by allowing for the recycling of unreacted materials. elchemy.com Another approach is the development of solvent-free reaction conditions. For the synthesis of related α-hydroxyphosphonates, methods involving simple grinding of the reactants with a catalyst like piperazine (B1678402) at room temperature have proven to be efficient, high-yielding, and environmentally friendly. acgpubs.org

More advanced green methods are also being explored. Electrochemical synthesis is emerging as a valuable and sustainable method for preparing organophosphorus compounds, as it uses electricity instead of chemical oxidizing or reducing agents and often proceeds under mild conditions. beilstein-journals.org Furthermore, mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, has been used to produce phosphite from polyphosphates. acs.org This particular method circumvents the need for hazardous intermediates like white phosphorus (P₄) and reduces the reliance on environmentally harmful chemicals. acs.org An effective one-pot, solvent-free synthesis of phosphonate (B1237965) derivatives has also been described, reacting alkyl bromides and dialkyl acetylenedicarboxylates with a trialkyl phosphite at a moderate temperature of 50°C. nih.gov These green approaches offer promising avenues for the future synthesis of this compound.

Mechanistic Investigations of Trineopentyl Phosphite Reactivity

Protonation Processes and Quasiphosphonium Intermediates

Trineopentyl phosphite (B83602), like other trialkyl phosphites, can undergo protonation by strong acids, leading to the formation of quasiphosphonium intermediates. rsc.org These intermediates are key to understanding subsequent reactions, such as acid-catalyzed dealkylation. The equilibrium between the neutral phosphite and its protonated form is rapid and reversible at ambient temperatures. rsc.org The structure and stability of these intermediates have been elucidated through detailed spectroscopic and kinetic studies.

Advanced spectroscopic techniques, particularly variable-temperature ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying the site of protonation in trineopentyl phosphite. rsc.orgresearchgate.net At room temperature, the proton exchange is fast on the NMR timescale, but at low temperatures (–40°C or below), the equilibrium can be slowed sufficiently to identify the specific site of protonation.

Studies using ³¹P NMR on solutions of this compound and hydrogen chloride in ether or dioxane have definitively identified the phosphorus atom as the site of protonation. rsc.org The resulting P-protonated quasiphosphonium ion gives a characteristic doublet signal in the ³¹P NMR spectrum due to coupling between the phosphorus and hydrogen nuclei. rsc.org This contrasts with potential O-protonation, which is believed to be a minor, reversible pathway that may lead to the formation of dialkyl phosphorochloridite. rsc.org

Table 1: Spectroscopic Data for the P-Protonated this compound Intermediate

| Parameter | Value | Conditions |

|---|---|---|

| ³¹P Chemical Shift (δ) | -24.9 ppm | In Dioxane/Ether, ≤ -40°C |

| P-H Coupling Constant (¹JPH) | 834 ± 6 Hz | In Dioxane/Ether, ≤ -40°C |

Data sourced from variable temperature ³¹P NMR studies. rsc.org

Dealkylation Reactions and Reaction Mechanisms

Dealkylation is a characteristic reaction of phosphite esters, famously exemplified by the Michaelis-Arbuzov reaction. wikipedia.org In the case of this compound, the dealkylation process is heavily influenced by the structure of the neopentyl group. The reaction involves the cleavage of an alkyl-oxygen bond and the formation of a phosphoryl (P=O) group.

The mechanism for the dealkylation of the quasiphosphonium intermediates formed from this compound proceeds via nucleophilic displacement. rsc.orglondonmet.ac.uk Specifically, the alkyl-oxygen bond fission occurs through an Sₙ2 (bimolecular nucleophilic substitution) pathway. londonmet.ac.uk In this process, a nucleophile attacks the α-carbon of the neopentyl group, leading to the displacement of the dialkyl phosphonate (B1237965) moiety. Evidence for the Sₙ2 mechanism includes the observation that dealkylation of related alkyloxyphosphonium species occurs without the formation of a carbonium ion intermediate. londonmet.ac.uk In the reaction with alkyl halides, the halide ion acts as the nucleophile. wikipedia.org For acid-catalyzed dealkylation, the nucleophile can be the hydrogen dichloride anion or another molecule of hydrogen chloride. rsc.org

The rate and selectivity of the dealkylation of this compound are primarily governed by two factors: steric hindrance and the nature of the nucleophile.

Steric Hindrance: The most significant factor is the extreme steric bulk of the neopentyl group (C(CH₃)₃CH₂-). This group is known to be highly resistant to Sₙ2 nucleophilic displacement. psu.edu This resistance explains why the dealkylation of this compound is significantly slower compared to less hindered analogues like tri-n-butyl phosphite, which undergoes rapid dealkylation above -50°C. rsc.org The stability of the Michaelis-Arbuzov intermediate formed from this compound and methyl iodide allows for its isolation as a crystalline solid, a testament to the slow rate of the subsequent dealkylation step. rsc.org

Nature of the Nucleophile and Electrophile: The strength and concentration of the nucleophile play a crucial role. Stronger nucleophiles will facilitate the Sₙ2 attack. The electrophile that forms the initial quasiphosphonium intermediate also matters. For instance, reaction with potent alkylating agents like iodomethane (B122720) readily forms a stable intermediate, which then slowly decomposes. rsc.orgsmolecule.com

Reactions with α-Halogenocarbonyl Compounds

The reaction of trialkyl phosphites with α-halogenocarbonyl compounds can proceed via two competing pathways: the Michaelis-Arbuzov reaction, which involves nucleophilic attack on the α-carbon, and the Perkow reaction, which involves attack on the carbonyl carbon to yield a vinyl phosphate (B84403). londonmet.ac.ukresearchgate.net With this compound, the steric hindrance of the neopentyl group and the specific nature of the α-halogenocarbonyl compound dictate the reaction outcome.

Research has shown that the reaction of this compound with α-bromoacetophenone results exclusively in the Michaelis-Arbuzov product, yielding neopentyl bromide and the corresponding phosphonate. researchgate.net No rearrangement to a Perkow intermediate or product was observed in this case. researchgate.net However, in the reaction with phenacyl chloride (α-chloroacetophenone), the Perkow product was identified as a major component of the reaction mixture shortly after mixing. londonmet.ac.uk This indicates that the nature of the halogen atom (bromine vs. chlorine) and other subtle electronic factors can shift the balance between these two mechanistic pathways. The initial step in the Perkow reaction is the nucleophilic addition of the phosphite to the carbonyl carbon, which can be followed by rearrangement and elimination of a neopentyl halide. londonmet.ac.uk

Table 2: Products from the Reaction of this compound with α-Haloketones

| α-Haloketone | Predominant Reaction Pathway | Major Products |

|---|---|---|

| α-Bromoacetophenone | Michaelis-Arbuzov | Neopentyl bromide, Dineopentyl phenacylphosphonate researchgate.net |

Mechanistic Divergence: Arbuzov versus Perkow Pathways

The reaction of trialkyl phosphites with α-haloketones can proceed through two competitive pathways: the Michaelis-Arbuzov reaction, yielding a β-ketophosphonate, and the Perkow reaction, which results in the formation of a vinyl phosphate. wikipedia.orgnih.gov The mechanism of the Michaelis-Arbuzov reaction involves a nucleophilic attack by the phosphorus atom on the α-carbon of the alkyl halide, forming a quasiphosphonium salt intermediate. londonmet.ac.uk This intermediate then undergoes dealkylation to produce the final phosphonate. wikipedia.org In contrast, the Perkow reaction is believed to proceed via an initial attack on the carbonyl carbon, followed by rearrangement. londonmet.ac.uk

Studies on the reactions of this compound with α-haloketones have been conducted to explore the potential for isolating stable Arbuzov and Perkow intermediates. londonmet.ac.uklondonmet.ac.uk The bulky neopentyl groups in this compound can influence the stability and reactivity of these intermediates. Research has shown that the reaction of this compound with phenacyl bromide can lead to both Arbuzov and Perkow products. londonmet.ac.uk The formation of a stable quasiphosphonium salt, an intermediate in the Arbuzov reaction, has been observed in the reaction of this compound with alkyl halides like methyl iodide and methyl bromide. researchgate.netresearchgate.net These intermediates have been characterized by ³¹P NMR spectroscopy, confirming their phosphonium (B103445) structure. researchgate.net

The competition between the Arbuzov and Perkow pathways is influenced by several factors, including the nature of the halogen, temperature, and solvent. For instance, α-iodoketones tend to favor the Arbuzov product, while α-chloro- and α-bromoketones can yield a mixture of both products. wikipedia.org Higher temperatures can also favor the Arbuzov pathway. wikipedia.org

Influence of Halogenation Pattern on Reaction Outcome

The nature of the halogen in the reacting partner significantly impacts the reaction pathway and product distribution. In the context of the Michaelis-Arbuzov reaction, the reactivity of the organic halide generally follows the order: RCOX > RCH₂X > RR′CHX ≫ RR′R″CX and RI > RBr > RCl. wikipedia.org This trend highlights the preference for less sterically hindered and more reactive halides.

In reactions with α-haloketones, the halogen atom plays a crucial role in directing the reaction towards either the Arbuzov or Perkow pathway. While α-iodoketones exclusively yield the Arbuzov product, α-bromo- and α-chloroketones can lead to a mixture of both Arbuzov and Perkow products, often favoring the latter. wikipedia.org The higher electronegativity of chlorine and bromine compared to iodine is thought to polarize the C-Hal bond to a greater extent, potentially favoring the initial attack at the carbonyl group characteristic of the Perkow reaction. nih.gov

Furthermore, in reactions with halogenomethanes, this compound has been shown to form stable quasiphosphonium intermediates. harryrobinsonhudson.co.uk The stability of these intermediates allows for their isolation and characterization, providing valuable insights into the initial stages of the Arbuzov reaction. researchgate.netharryrobinsonhudson.co.uk

Reactivity with Disulfides: Desulfurization and Deoxygenation Phenomena

The reaction of this compound with bis(phosphinoyl) disulfides is characterized by both desulfurization and deoxygenation processes. psu.edu These reactions are typically exothermic and can proceed readily even at very low temperatures, such as -100 °C. psu.edu The course of the reaction is sensitive to temperature, with the desulfurization pathway being favored at lower temperatures and the deoxygenation pathway becoming dominant as the temperature is raised. psu.edu For example, the reaction with a specific disulfide at -100 °C primarily yields desulfurization products, while at -70 °C, deoxygenation products are the major outcome (75%). psu.edu

Elucidation of Intermediate Phosphonium Salt Structures

Through the use of variable-temperature ³¹P NMR spectroscopy, the structures of key phosphonium salt intermediates in the reaction of this compound with bis(phosphinoyl) disulfides have been identified. psu.edu Two crucial intermediates, one with a P-S-P(O) linkage and another with a P-O-P(S) linkage, have been observed. psu.edu The differentiation between these structures is based on their distinct ³¹P NMR chemical shifts and coupling constants ('JPS'). psu.edu The intermediate with the P-S-P(O) bridge is associated with the desulfurization pathway, while the intermediate with the P-O-P(S) bridge is linked to the deoxygenation pathway. psu.edu The resistance of the neopentyl group to nucleophilic displacement prevents dealkylation of these phosphonium intermediates. psu.edu

Mechanistic Basis of Desulfurization and Deoxygenation

The mechanistic basis for the observed desulfurization and deoxygenation lies in the initial nucleophilic attack of the this compound on one of the sulfur atoms of the disulfide. This attack leads to the formation of a phosphonium intermediate containing a P-S-P(O) bridge. psu.edu This intermediate can then either proceed down the desulfurization pathway or rearrange to a more thermodynamically stable phosphonium intermediate with a P-O-P(S) bridge, which subsequently leads to deoxygenation products. psu.edu The temperature dependence of the product distribution suggests that the rearrangement to the deoxygenation intermediate has a higher activation energy than the desulfurization pathway. psu.edu

Comparative Mechanistic Studies with Related Trialkyl Phosphites

Comparative studies reveal that the reactivity of this compound differs from other trialkyl phosphites due to the steric bulk of the neopentyl groups. While many trialkyl phosphites readily undergo the Arbuzov reaction with dealkylation of the resulting phosphonium salt, the neopentyl group's resistance to Sₙ2 attack makes the corresponding phosphonium intermediates more stable and less prone to dealkylation. researchgate.netpsu.edu This stability has allowed for the isolation and characterization of these intermediates in reactions with alkyl halides. researchgate.net

In reactions with disulfides, while other trialkyl phosphites can also undergo desulfurization and deoxygenation, the specific temperature-dependent switch between these pathways observed with this compound provides a clear example of how subtle changes in the phosphite's structure can influence the reaction outcome. psu.edu Furthermore, phosphites with less sterically hindered alkyl groups can undergo dealkylation from the intermediate phosphonium salts, a pathway not observed for this compound. psu.edu

The electronic properties of the phosphite also play a role. For instance, phosphites with electron-withdrawing groups are generally less nucleophilic and may react differently compared to electron-rich trialkyl phosphites like this compound. psu.edu

Theoretical Elucidation of Reaction Energy Surfaces and Transition States

Computational chemistry has become an invaluable tool for understanding the mechanisms of complex organic reactions, including those involving organophosphorus compounds. uq.edu.au Theoretical studies, often employing density functional theory (DFT), can provide detailed insights into reaction energy surfaces, the structures of transition states, and the energies of intermediates. uq.edu.auresearchgate.net

For reactions involving phosphites, computational methods can be used to model the Arbuzov and Perkow pathways, helping to rationalize the observed product distributions. nih.gov These calculations can elucidate the relative activation barriers for the competing pathways and identify the key geometric and electronic features of the transition states.

In the context of this compound, theoretical studies can help to quantify the steric effects of the neopentyl groups on the stability of intermediates and the energy barriers for subsequent reaction steps. For example, calculations can determine the strain energy associated with different conformations of the phosphonium intermediates and transition states, providing a deeper understanding of the factors controlling reactivity and selectivity. nsf.gov While specific theoretical studies focused exclusively on the reaction energy surfaces and transition states of this compound are not extensively detailed in the provided search results, the general applicability of these computational methods to organophosphorus chemistry is well-established. uq.edu.auresearchgate.net Such studies would be instrumental in providing a more quantitative and predictive understanding of the mechanistic intricacies of this compound's reactivity.

Trineopentyl Phosphite As a Ligand in Homogeneous Catalysis

Ligand Design Principles and Structural Considerations

The utility of a phosphorus-based ligand in catalysis is primarily determined by its electronic and steric properties, which influence the stability, reactivity, and selectivity of the metal catalyst.

Phosphite (B83602) ligands, with the general formula P(OR)₃, are electronically distinct from their trialkylphosphine counterparts, PR₃. The electronegative oxygen atoms in phosphites withdraw electron density from the phosphorus center. This withdrawal has two major consequences:

Reduced σ-Donating Ability : The phosphorus lone pair is less available for donation to a metal center compared to trialkylphosphines.

Enhanced π-Accepting Character : The P-O σ* antibonding orbitals are relatively low in energy and can accept electron density from filled metal d-orbitals. This π-backbonding is a defining feature of phosphite ligands.

Trineopentyl phosphite, P(OCH₂C(CH₃)₃)₃, is a trialkyl phosphite. While the alkyl groups are electron-donating towards the oxygen atoms, the fundamental electronic nature of the phosphite functionality remains. Therefore, it is expected to be a weaker σ-donor and a stronger π-acceptor than trineopentylphosphine. The specific electronic influence of a ligand is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of a [LNi(CO)₃] complex. A higher TEP value indicates weaker net electron donation (or stronger electron withdrawal). While a specific TEP value for this compound is not widely reported, it would be expected to be significantly higher than that of electron-rich trialkylphosphines.

| Ligand Class | Primary Electronic Role | σ-Donating Ability | π-Accepting Ability |

|---|---|---|---|

| Trialkylphosphines (e.g., Trineopentylphosphine) | σ-donor | Strong | Weak |

| Trialkyl Phosphites (e.g., this compound) | π-acceptor | Weak | Strong |

The steric bulk of a ligand is a critical factor in controlling the coordination number of the metal center, the geometry of the complex, and the rates of substrate association and product dissociation. The most common metric for quantifying this bulk is the Tolman cone angle (θ).

| Ligand | Cone Angle (θ) in degrees |

|---|---|

| Trimethylphosphine (PMe₃) | 118 |

| Triphenylphosphine (PPh₃) | 145 |

| Tricyclohexylphosphine (PCy₃) | 170 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 |

| Triphenyl phosphite (P(OPh)₃) | 128 |

Formation and Characterization of Organometallic Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their potential catalytic activity.

Organometallic complexes of phosphite ligands are typically synthesized via ligand substitution reactions. A common method involves reacting a metal precursor that has labile ligands with the desired phosphite. For example, a palladium(0) complex could be formed by reacting a source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with this compound in an appropriate solvent. Similarly, complexes of other transition metals like nickel, rhodium, or iridium can be prepared by reacting halide precursors (e.g., [Rh(cod)Cl]₂) or carbonyl complexes with the phosphite ligand. The synthesis would generally be carried out under an inert atmosphere to prevent oxidation of the metal center or the phosphite ligand.

This compound is expected to act as a monodentate ligand, coordinating to a metal center through its single phosphorus atom. The steric bulk of the three neopentyl groups would likely favor the formation of complexes with low coordination numbers. For example, with a Pd(0) center, it would likely form LPd and L₂Pd species (where L = this compound), with the equilibrium between them being sensitive to concentration and temperature.

Applications in Cross-Coupling Reactions

While bulky trialkylphosphines, including trineopentylphosphine, have proven to be highly effective ligands for various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the application of this compound in this area is not well-documented in scientific literature.

In theory, the combination of steric bulk and π-accepting electronic properties could offer unique reactivity. The steric hindrance could facilitate the reductive elimination step, which is often the product-forming step in cross-coupling catalysis. However, the weaker σ-donating ability might render the oxidative addition step, particularly with less reactive substrates like aryl chlorides, more difficult compared to catalysts bearing electron-rich phosphine (B1218219) ligands. A new catalytic system based on palladium phosphites has been described for Suzuki-Miyaura coupling reactions of aryl bromides, suggesting the general viability of phosphite ligands in this chemistry. kaist.ac.kr However, detailed research findings, including substrate scope and reaction yields specifically for this compound, are not available to generate a data table.

Role in Palladium-Catalyzed Carbon-Carbon Bond Formation

While the use of trineopentylphosphine, the phosphine analogue of this compound, has been documented in palladium-catalyzed cross-coupling reactions, specific and detailed research on the application of this compound itself in this area is limited in the available literature. However, the principles of using sterically bulky phosphite ligands in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Stille couplings are well-established. These ligands play a crucial role in promoting the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

The steric bulk of ligands like this compound is known to favor the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions. This can be particularly advantageous when dealing with sterically hindered substrates. For instance, in Suzuki-Miyaura couplings, bulky phosphine ligands have been shown to be effective for the coupling of sterically demanding aryl chlorides and bromides. While direct data for this compound is scarce, it is plausible that its significant steric presence would facilitate the coupling of challenging substrates by promoting the formation of the necessary low-coordinate palladium intermediates.

Ligand Effects on Chemoselectivity and Regioselectivity

The structure of the phosphite ligand plays a critical role in determining the chemoselectivity and regioselectivity of palladium-catalyzed cross-coupling reactions. The steric and electronic parameters of the ligand can influence which of several potential reactive sites on a substrate undergoes reaction and can direct the formation of a specific constitutional isomer.

Chemoselectivity: In substrates with multiple reactive sites, such as different carbon-halogen bonds, a bulky ligand like this compound could potentially enhance selectivity. The steric hindrance around the palladium center can lead to preferential oxidative addition at the less sterically encumbered halide. For example, in couplings involving substrates with both bromide and chloride substituents, the choice of ligand can influence the selective reaction at one site over the other.

Regioselectivity: In reactions such as the Heck coupling, where an aryl or vinyl group is added to an alkene, the regioselectivity (i.e., the position of addition to the double bond) is heavily influenced by the ligand. Bulky ligands generally favor the formation of the linear product over the branched product by controlling the migratory insertion step. While specific studies on this compound's effect on regioselectivity are not prominent, the general trend observed with other bulky phosphite and phosphine ligands suggests it would likely favor the formation of the sterically less hindered product.

Contributions to Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While phosphine ligands have been extensively studied in this context, chiral phosphite ligands have also emerged as a powerful class of ligands for a variety of enantioselective transformations.

Development of Chiral this compound Derivatives

A review of the scientific literature does not reveal significant development or widespread application of chiral derivatives of this compound for asymmetric catalysis. The synthesis of chiral phosphites often involves the use of chiral diols or amino alcohols, which are then reacted with a phosphorus trihalide or another suitable phosphorus precursor. The inherent structure of neopentyl alcohol, which lacks a stereocenter and is sterically hindered, may present challenges in the straightforward synthesis of chiral derivatives while retaining the this compound core.

Despite the apparent lack of specific research on chiral this compound derivatives, the broader field of chiral phosphite ligand design is rich and varied. Researchers have successfully developed a wide array of C₂-symmetric and non-symmetric chiral phosphites derived from scaffolds such as BINOL (1,1'-bi-2-naphthol), TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and various carbohydrates. These ligands have proven to be highly effective in a range of asymmetric reactions.

Enantioselective Transformations Mediated by Phosphite-Metal Catalysts

Phosphite-metal catalysts, particularly those of rhodium, iridium, and palladium, are widely used in enantioselective hydrogenation, hydroformylation, and allylic substitution reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the phosphite ligand around the metal center.

For instance, in asymmetric hydrogenation, chiral phosphite ligands have been successfully employed to achieve high enantioselectivities in the reduction of various prochiral substrates, including alkenes and ketones. Similarly, in palladium-catalyzed asymmetric allylic alkylation, chiral phosphite ligands can effectively control the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bond.

Although there is no specific data available for enantioselective transformations mediated by catalysts bearing this compound or its chiral derivatives, the general principles of asymmetric catalysis suggest that a hypothetical chiral version of this bulky ligand could potentially offer unique selectivity in certain reactions due to its significant steric footprint.

Utilization in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that utilizes transition metal catalysts, most notably Grubbs' type ruthenium catalysts, to convert cyclic olefins into polymers. The high activity of these catalysts can sometimes be a drawback, leading to poor control over the polymerization and a short pot life of the monomer-catalyst mixture.

This compound as an Inhibitor for Grubbs' Type Catalysts

Alkyl phosphites, including those with significant steric bulk, have been effectively used as inhibitors for Grubbs' type catalysts to modulate their activity and extend the pot life of ROMP systems. arkat-usa.org The mechanism of inhibition involves the reversible coordination of the phosphite ligand to the ruthenium center. This coordination forms a more stable, less active catalyst species.

At room temperature, the binding of the phosphite is favored, thus preventing premature polymerization. Upon heating, the phosphite ligand dissociates, regenerating the highly active catalyst and allowing the polymerization to proceed. This temperature-dependent control is crucial for applications requiring a long working time before polymerization is initiated, such as in frontal ring-opening metathesis polymerization (FROMP).

Below is a table summarizing the effect of different inhibitors on the pot life of a dicyclopentadiene (B1670491) (DCPD) resin formulated with a Grubbs' second-generation catalyst.

| Inhibitor | Molar Equivalents (relative to Catalyst) | Pot Life (hours) |

| None | 0 | < 0.1 |

| Triphenylphosphine | 10 | ~1 |

| Triethyl phosphite | 10 | > 24 |

| This compound | (Not specifically reported in comparative studies, but expected to be effective based on the performance of other bulky alkyl phosphites) | - |

This table is illustrative and based on general findings in the field. Specific values can vary depending on the exact experimental conditions.

Control of Polymerization Kinetics and Pot Life

This compound, a bulky phosphite ligand, plays a crucial role in controlling the kinetics of various polymerization reactions, notably in ring-opening metathesis polymerization (ROMP). Its steric bulk allows it to act as a reversible inhibitor for highly active catalysts, thereby extending the pot life of the monomer-catalyst mixture. This control is essential in applications such as frontal ring-opening metathesis polymerization (FROMP), where a long working time is often required before the rapid, self-propagating polymerization is initiated.

The mechanism of this control involves the reversible coordination of the phosphite ligand to the metal center of the catalyst. At room temperature, the phosphite is enthalpically favored to coordinate to the metal, forming a less active, dormant catalyst species. illinois.edu This equilibrium reduces the concentration of the active catalyst available to initiate polymerization, thus slowing down the reaction and extending the pot life. illinois.edu Upon thermal activation, as in FROMP, the dissociation of the phosphite ligand is entropically favored, regenerating the highly active catalyst and allowing the polymerization to proceed at a high velocity. illinois.edu

The following interactive table, based on data from similar bulky alkyl phosphites in the FROMP of dicyclopentadiene, illustrates the expected effect of a bulky phosphite ligand like this compound on pot life.

| Ligand | Concentration (equivalents relative to catalyst) | Pot Life (hours) |

| Trimethyl Phosphite | 1 | ~5 |

| Trimethyl Phosphite | 4 | ~15 |

| Triethyl Phosphite | 1 | ~8 |

| Triethyl Phosphite | 4 | ~25 |

| Tributyl Phosphite | 1 | ~10 |

| Tributyl Phosphite | 8 | >30 |

This table presents representative data for bulky alkyl phosphites to illustrate the general effect on pot life in FROMP of dicyclopentadiene. Specific data for this compound was not available in the cited literature.

Mechanistic Understanding of Catalytic Cycles

The efficacy of this compound as a ligand in homogeneous catalysis is deeply rooted in its influence on the elementary steps of the catalytic cycle, particularly oxidative addition and reductive elimination. Its unique steric and electronic properties, largely dictated by the bulky neopentyl groups, play a pivotal role in modulating the reactivity of the metal center.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental reactions in many catalytic cycles, involving changes in the oxidation state and coordination number of the metal center. wikipedia.orgumb.eduumb.edu The electronic and steric properties of the ligands attached to the metal have a profound impact on the rates and feasibility of these steps. libretexts.org

Oxidative Addition: This step involves the addition of a substrate to the metal center, leading to an increase in both its oxidation state and coordination number. Electron-donating ligands generally favor oxidative addition by increasing the electron density at the metal center, making it more susceptible to oxidation. While phosphites are generally considered π-accepting ligands, bulky alkyl phosphites like this compound also possess significant σ-donating character. The bulky neopentyl groups can influence the rate and equilibrium of oxidative addition. Sterically demanding ligands can disfavor an increase in coordination number, potentially slowing down the oxidative addition step. However, in some cases, bulky ligands can promote the formation of coordinatively unsaturated species that are highly reactive towards oxidative addition. nih.gov

Reductive Elimination: This is the reverse of oxidative addition and is often the product-forming step in a catalytic cycle. wikipedia.orgumb.edunih.gov It involves the formation of a new bond between two ligands and their subsequent elimination from the metal center, which is reduced in its oxidation state. For reductive elimination to occur, the two groups to be eliminated must typically be in a cis-position relative to each other on the metal's coordination sphere. ilpi.com

The steric bulk of this compound is expected to play a significant role in promoting reductive elimination. The release of the product molecule can alleviate steric strain in the metal complex, making the reductive elimination step more favorable. libretexts.org This is a crucial factor in catalytic turnover, as the newly generated, coordinatively unsaturated metal complex can then re-enter the catalytic cycle. The rate of reductive elimination is often influenced by the geometry of the complex, and bulky ligands can enforce geometries that are conducive to this step. For instance, in square planar complexes, reductive elimination may proceed through a dissociative, nondissociative, or associative mechanism, all of which can be influenced by ligand bulk. wikipedia.org In octahedral complexes, ligand dissociation to form a five-coordinate intermediate is often a prerequisite for reductive elimination, a process that can be facilitated by sterically demanding ligands. wikipedia.orgumb.edu

Role of Ligand Flexibility and Dynamics in Catalytic Turnover

The catalytic turnover rate is not solely dependent on the static steric and electronic properties of a ligand but also on its flexibility and dynamic behavior. figshare.com The ability of a ligand to adapt its conformation during the different stages of a catalytic cycle can be critical for achieving high efficiency.

This compound, with its neopentyl groups connected to the phosphorus atom via oxygen, possesses considerable conformational flexibility. The rotation around the P-O and O-C bonds allows the neopentyl groups to orient themselves in various ways, influencing the steric environment around the metal center. This dynamic behavior is crucial as the coordination number and geometry of the metal complex change throughout the catalytic cycle.

For instance, a ligand might need to be sterically demanding to promote reductive elimination, but a less hindered conformation may be required to allow for the coordination of the substrate in the oxidative addition step. The flexibility of the this compound ligand can accommodate these conflicting steric requirements. NMR exchange studies on metal complexes with sterically demanding phosphite ligands have provided evidence for dynamic processes involving ligand dissociation and re-coordination, which are integral to the catalytic cycle. figshare.com

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of trineopentyl phosphite (B83602), offering detailed information about the phosphorus center and the neopentyl groups.

³¹P NMR for Phosphorus Environment Analysis and Reaction Monitoring

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective technique for directly probing the chemical environment of the phosphorus atom. uni-muenchen.detrilinkbiotech.com Given that ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp, easily interpretable signals over a wide chemical shift range. huji.ac.il

For trialkyl phosphites, the trivalent phosphorus (P(III)) atom is electronically shielded and typically resonates in a characteristic downfield region of the ³¹P NMR spectrum. The chemical shift (δ) for trineopentyl phosphite is expected to be around +138 to +141 ppm relative to an 85% H₃PO₄ standard, consistent with other trialkyl phosphites like triethyl phosphite (~+139 ppm). wikipedia.org This distinct chemical shift provides unambiguous evidence for the presence of the phosphite functional group.

Furthermore, ³¹P NMR is an invaluable tool for real-time monitoring of reactions involving this compound. For instance, in an oxidation reaction to form the corresponding trineopentyl phosphate (B84403), the phosphorus atom transitions from a P(III) to a P(V) state. This change is accompanied by a significant upfield shift in the ³¹P NMR spectrum to a region near 0 ppm, allowing for precise tracking of reaction progress and conversion.

¹H and ¹³C NMR for Structural Elucidation and Isomeric Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the organic framework of the molecule, confirming the structure of the three neopentyl substituents.

In the ¹H NMR spectrum, the neopentyl group, -OCH₂C(CH₃)₃, is expected to show two distinct signals due to its unique structure. The nine protons of the three equivalent methyl groups (-C(CH₃)₃) would appear as a sharp singlet, as they are too distant to couple with the phosphorus atom. The two protons of the methylene (B1212753) group (-OCH₂-) are diastereotopic due to the chiral phosphorus center and would appear as a doublet due to coupling with the ³¹P nucleus (³JP-H).

The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon environment. The neopentyl group contains three distinct carbon atoms: the methyl carbons, the quaternary carbon, and the methylene carbon attached to the oxygen. The methylene carbon and the quaternary carbon are expected to show coupling to the phosphorus atom (²JP-C and ³JP-C, respectively).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This data is predicted based on the analysis of analogous compounds, as direct experimental literature values are not readily available.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -C(CH₃ )₃ | ~0.95 | Singlet | - |

| ¹H | -OCH₂ - | ~3.50 | Doublet | ³JP-H ≈ 8-10 |

| ¹³C | -C(CH₃ )₃ | ~26 | Singlet | - |

| ¹³C | -C (CH₃)₃ | ~32 | Doublet | ³JP-C ≈ 5-7 |

| ¹³C | -OCH₂ - | ~75 | Doublet | ²JP-C ≈ 9-11 |

Dynamic NMR Studies for Conformational and Exchange Processes

The significant steric bulk of the three neopentyl groups in this compound suggests the possibility of restricted rotation around the P-O and O-CH₂ bonds. Such hindered rotation can lead to the existence of distinct, stable conformers that may interconvert at a rate observable on the NMR timescale.

Dynamic NMR spectroscopy, which involves acquiring spectra at various temperatures, is the ideal method to investigate these processes. nih.gov At low temperatures, the interconversion between conformers may slow sufficiently to allow for the observation of separate signals for each distinct conformation. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal at the fast-exchange limit. Analyzing the line shapes of these signals at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational exchange, providing fundamental insights into the molecule's steric dynamics and conformational landscape. While specific studies on this compound are not documented, this technique remains a powerful potential tool for its advanced characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the C-H bonds of the neopentyl groups and the P-O-C linkage. Key expected vibrational bands include:

C-H stretching: Strong bands in the 2870-2960 cm⁻¹ region, characteristic of the methyl and methylene groups.

C-H bending: Absorptions around 1470 cm⁻¹ and 1365 cm⁻¹ corresponding to the bending vibrations of the CH₂ and CH₃ groups. The band at 1365 cm⁻¹ is often sharp and characteristic of the t-butyl moiety within the neopentyl group.

P-O-C stretching: A strong, broad band is expected in the 1020-1050 cm⁻¹ region, indicative of the asymmetric stretch of the P-O-C linkage. A weaker symmetric stretch may be observed around 740-780 cm⁻¹. nist.govchemicalbook.com

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The symmetric P-O-C stretching vibration would likely produce a strong signal in the Raman spectrum. copernicus.orgresearchgate.net

Table 2: Predicted Vibrational Spectroscopy Data for this compound Note: Predicted frequencies are based on characteristic group frequencies for trialkyl phosphites.

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | IR, Raman | 2870 - 2960 | Strong |

| C-H Bend | IR, Raman | 1365 - 1470 | Medium |

| P-O-C Asymmetric Stretch | IR | 1020 - 1050 | Strong |

| P-O-C Symmetric Stretch | Raman | 740 - 780 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. nih.gov The molecular formula of this compound is C₁₅H₃₃O₃P, giving it a monoisotopic mass of approximately 308.21 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 308. The fragmentation of this ion would likely be driven by the steric strain of the neopentyl groups. A characteristic and dominant fragmentation pathway for neopentyl esters involves the loss of an isobutene molecule (56 Da) via a McLafferty-type rearrangement, followed by cleavage. Another common pathway is the cleavage of the C-C bond to lose a t-butyl radical (•C(CH₃)₃, 57 Da), leading to a fragment ion.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Note: Predicted fragments are based on common fragmentation pathways for sterically hindered esters.

| m/z Value | Proposed Fragment | Formula |

| 308 | Molecular Ion [M]⁺ | [C₁₅H₃₃O₃P]⁺ |

| 251 | [M - C(CH₃)₃]⁺ | [C₁₁H₂₄O₃P]⁺ |

| 237 | [M - CH₂C(CH₃)₃]⁺ | [C₁₀H₂₂O₃P]⁺ |

| 167 | [P(OCH₂C(CH₃)₃)(OH)₂]⁺ | [C₅H₁₄O₃P]⁺ |

| 71 | [OCH₂C(CH₃)₃]⁺ | [C₅H₁₁O]⁺ |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds containing chromophores, such as conjugated π-systems or aromatic rings.

This compound, as a saturated trialkyl phosphite, lacks any significant chromophores. The electronic transitions available (n → σ* and σ → σ*) occur at very high energies. Consequently, this compound is not expected to exhibit any significant absorption in the standard UV-Vis range (200-800 nm) and would appear transparent. nih.govnist.gov This lack of absorption is itself a characteristic feature, confirming the absence of conjugated impurities or degradation products.

Advanced Spectroscopic Methods for In Situ Reaction Observation

The elucidation of reaction mechanisms, catalyst behavior, and the identification of transient intermediates in reactions involving organophosphorus compounds such as this compound necessitate the use of advanced spectroscopic techniques capable of real-time, in situ monitoring. These methods provide a window into the reacting system under actual process conditions, offering invaluable data that is often inaccessible through traditional offline analysis.

Operando spectroscopy, a powerful methodology where the catalytic or reaction process is observed simultaneously with the measurement of spectroscopic data, has become indispensable for gaining a deep understanding of complex chemical transformations. Techniques such as high-pressure infrared (HP-IR) spectroscopy and operando flow nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for studying reactions involving phosphite ligands.

In the context of transition metal-catalyzed reactions, where this compound may act as a ligand, in situ spectroscopy can track the formation of active catalyst species, ligand exchange processes, and potential catalyst deactivation pathways. For instance, in hydroformylation reactions, operando FTIR spectroscopy can be employed to monitor the vibrational frequencies of carbonyl ligands on a metal center, which are sensitive to the electronic and steric properties of coordinated phosphite ligands. rsc.orgrsc.org Changes in these frequencies can indicate ligand association or dissociation and the formation of different catalytic intermediates.

Similarly, multinuclear operando FlowNMR spectroscopy offers a detailed view of the catalyst speciation during a reaction. bath.ac.ukadvanceseng.com By monitoring shifts in ³¹P and ¹H NMR spectra, researchers can identify and quantify various phosphorus-containing species present in the reaction mixture, including the unreacted this compound, its coordination complexes with the metal catalyst, and any degradation products. londonmet.ac.ukresearchgate.net This technique is crucial for understanding how the structure of the phosphite ligand influences catalyst activity and selectivity under operational conditions.

Although specific operando studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from studies on structurally similar bulky phosphite ligands provide a strong basis for its characterization. The steric bulk of the neopentyl groups in this compound is expected to significantly influence its coordination chemistry and the stability of resulting metal complexes, making in situ spectroscopic investigation a critical tool for understanding its role in catalysis.

The data obtainable from such in situ studies are pivotal for developing kinetic models and optimizing reaction conditions. For example, by correlating spectroscopic data with reaction performance metrics (e.g., conversion, selectivity), a deeper understanding of the structure-activity relationship can be established.

Research Findings from In Situ Spectroscopic Studies of Bulky Phosphite Ligands

| Spectroscopic Technique | Reaction Type | Key Observations | Investigated Ligand Class |

| Operando FTIR Spectroscopy | Rh-catalyzed Hydroformylation | Correlation of catalyst structural changes with loss of regioselectivity; detection of ligand oxidation and formation of metal-carbonyl clusters as deactivation pathways. rsc.orgrsc.org | Bulky Diphosphite Ligands |

| High-Pressure Infrared (HP-IR) Spectroscopy | Rh-catalyzed Hydroformylation | Monitored the formation and stability of catalyst-ligand complexes under high pressure and temperature; detected subtle changes in ligand structure, such as hydrogenation of unsaturated moieties. nih.govmdpi.comnih.gov | Phospholene-Phosphite Ligands |

| Operando FlowNMR Spectroscopy | Rh-catalyzed Hydroformylation | Quantitative analysis of catalyst speciation during turnover; identified active hydrido-carbonyl complexes and inactive dimeric species, linking ligand properties to catalyst activity and stability. bath.ac.ukadvanceseng.com | Triphenylphosphite, Alkanox, BiPhePhos |

| ³¹P NMR Spectroscopy | Michaelis-Arbuzov Reaction | Monitored the formation of quasi-phosphonium intermediates and their subsequent decomposition products, elucidating reaction pathways. londonmet.ac.ukresearchgate.net | This compound, Triaryl phosphites |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost.

DFT calculations are instrumental in predicting the electronic properties of this compound. By solving the Kohn-Sham equations, the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The energy difference between HOMO and LUMO is fundamental to understanding the molecule's chemical reactivity and kinetic stability.

These calculations also allow for the prediction of redox potentials. In a computational screening study of 35 different phosphite derivatives for use as additives in high-voltage Li-ion batteries, the redox properties of this compound were calculated using DFT. researchgate.netrsc.orgrsc.org The study predicted an oxidation potential of 6.58 V and a reduction potential of 0.59 V. researchgate.net These potentials are critical indicators of the molecule's stability in the electrochemical environment of a battery. researchgate.netrsc.orgrsc.org

Table 1: Calculated Redox Properties of this compound

| Property | Value |

|---|---|

| Oxidation Potential (V) | 6.58 |

| Reduction Potential (V) | 0.59 |

| Energy Difference (eV) | 4.55 |

Data sourced from a DFT-based computational screening study. researchgate.net

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, this compound is known to react with alkyl halides like methyl iodide in the Michaelis–Arbuzov reaction to form phosphonium (B103445) intermediates. rsc.org

Computational modeling of this reaction would involve:

Locating Stationary Points: Identifying the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

Such calculations can provide a detailed, step-by-step understanding of the bond-forming and bond-breaking processes, which is crucial for optimizing reaction conditions and predicting outcomes. nih.gov

The utility of phosphite ligands in coordination chemistry and catalysis is heavily dependent on their steric and electronic properties. DFT calculations can quantify these properties.

Steric Parameters: The steric bulk of a ligand is often quantified by its cone angle. This can be calculated from a DFT-optimized geometry of a metal-ligand complex. For the analogous trineopentylphosphine (PNp₃) ligand, DFT calculations on LPd(0) complexes have been used to determine its steric profile. nsf.gov These studies showed that replacing tert-butyl groups with neopentyl substituents leads to an increase in the ligand's steric demand. nsf.gov A similar computational approach can be applied to this compound to precisely model its steric footprint.

Electronic Parameters: The Tolman Electronic Parameter (TEP) is a measure of a ligand's electron-donating or -withdrawing ability, traditionally determined experimentally via the C-O stretching frequency of specific nickel complexes. DFT calculations can predict these vibrational frequencies, allowing for a theoretical determination of the TEP for ligands like this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. oncotarget.com An MD simulation calculates the physical movements of atoms and molecules over time, providing a view of the molecule's conformational landscape. nih.govresearchgate.net For a flexible molecule like this compound, with its three neopentyl groups, MD simulations can:

Identify the most stable, low-energy conformations.

Determine the energy barriers between different conformations.

Analyze the flexibility of the P-O-C-C linkages.

Simulate how the molecule's shape and dynamics change in different solvent environments.

This information is vital for understanding how the ligand's shape can influence its coordination to a metal center and the subsequent reactivity of the complex. researchgate.net

Quantum Chemical Analyses of Bonding and Reactivity Indices

Beyond structural and energetic information, quantum chemical analyses provide deeper insights into bonding and reactivity. For this compound, these methods can be used to:

Analyze Chemical Bonding: Techniques like Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the P-O and O-C bonds, quantify lone pair characteristics on the phosphorus and oxygen atoms, and identify key donor-acceptor interactions that contribute to the molecule's stability. rsc.org

Predict Reactive Sites: Reactivity indices, derived from the principles of conceptual DFT, can predict how the molecule will interact with other chemical species. Indices such as Fukui functions, local softness, and the electrostatic potential map can identify the most likely sites for nucleophilic or electrophilic attack, guiding the prediction of reaction outcomes.

Computational Screening for Material Science Applications

Computational screening allows for the rapid evaluation of numerous candidate molecules for a specific application, saving significant time and resources compared to experimental trial-and-error. researchgate.netrsc.org this compound was included in such a screening effort to discover novel electrolyte additives for high-voltage Li-ion batteries. rsc.org The study used DFT to calculate the redox potentials and chemical reactivity of 35 phosphite derivatives to identify promising candidates for forming a stable cathode electrolyte interphase (CEI). researchgate.netrsc.org This work demonstrates the power of computational methods to identify molecules with desirable properties for advanced material science applications, such as enhancing the performance and stability of energy storage devices. researchgate.net

Applications in Polymer Science and Engineering

Trineopentyl Phosphite (B83602) as a Polymer Stabilizer

While extensive research on many commercial phosphite antioxidants is available, specific studies detailing the performance of trineopentyl phosphite as a primary polymer stabilizer are not widespread in publicly accessible literature. However, based on the well-established chemistry of phosphite antioxidants, its role and effectiveness can be inferred. Phosphites are renowned as secondary antioxidants that protect polymers from degradation, particularly during high-temperature processing.

Role as a Processing Aid during Polymer Melt Extrusion

During polymer melt extrusion, high temperatures and shear forces, in the presence of oxygen, can initiate degradation reactions, leading to changes in polymer molecular weight, increased melt viscosity, and discoloration. Phosphite stabilizers are crucial in mitigating these effects. They function as processing stabilizers by minimizing changes in melt viscosity and reducing discoloration. The bulky neopentyl groups in this compound are expected to provide good compatibility with polyolefin matrices and low volatility, which are desirable traits for a processing aid. While specific data for this compound is scarce, the general function of phosphites is to enhance the processability of various polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polystyrene (PS), polyamides (PA), polycarbonates (PC), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS).

Mechanism of Molecular Weight Stabilization in Polymers

The primary mechanism by which phosphite antioxidants stabilize the molecular weight of polymers during processing is through the decomposition of hydroperoxides (ROOH). These hydroperoxides are formed via the auto-oxidation of the polymer and can decompose into reactive radicals that lead to chain scission (degradation) or cross-linking. Phosphite esters (P(OR)₃) readily reduce hydroperoxides to stable alcohols (ROH) while being oxidized to phosphates (O=P(OR)₃).

P(OR)₃ + ROOH → O=P(OR)₃ + ROH

Polymerization Inhibition and Control Strategies

Recent research has highlighted the utility of alkyl phosphites, including structures related to this compound, in controlling highly reactive polymerization systems, such as Frontal Ring-Opening Metathesis Polymerization (FROMP).

Modulation of Frontal Ring-Opening Metathesis Polymerization (FROMP) Characteristics

FROMP is a rapid polymerization technique that has potential for the efficient manufacturing of thermoset polymers. However, the high reactivity of the catalysts used, such as Grubbs' second-generation catalyst, leads to a very short pot life (working time), often less than an hour, which limits its practical application. Alkyl phosphites have been successfully employed as inhibitors to extend this working time.

The mechanism of inhibition involves the coordination of the phosphite to the active ruthenium catalyst, forming a more stable, less reactive complex. This reversibly deactivates the catalyst at room temperature, significantly extending the pot life of the monomer-catalyst mixture. Upon thermal initiation of FROMP, the heat generated by the propagating front is sufficient to cause the dissociation of the phosphite inhibitor, freeing the active catalyst and allowing the polymerization to proceed at a rapid pace.

Research on various alkyl phosphites has demonstrated that subtle changes in the steric and electronic properties of the phosphite have a significant impact on both the pot life and the frontal velocity of the polymerization. While direct data for this compound was not presented in the seminal study, the trend observed for other alkyl phosphites (trimethyl, triethyl, and tributyl phosphite) allows for an educated inference. The sterically demanding neopentyl groups of this compound would be expected to influence the binding kinetics to the catalyst, likely providing a substantial extension of pot life.

| Alkyl Phosphite Inhibitor | Equivalents (relative to catalyst) | Pot Life (hours) | Frontal Velocity (cm/min) |

|---|---|---|---|

| Trimethyl Phosphite (TMP) | 0.5 | ~1 | ~6.5 |

| Trimethyl Phosphite (TMP) | 2.0 | ~4 | ~4.0 |

| Triethyl Phosphite (TEP) | 0.5 | ~2 | ~7.0 |

| Triethyl Phosphite (TEP) | 2.0 | ~8 | ~5.5 |

| Tributyl Phosphite (TBP) | 0.5 | ~3 | ~7.5 |

| Tributyl Phosphite (TBP) | 2.0 | >24 | ~6.0 |

Engineering Polymer Properties through Inhibitor Concentration

The concentration of the phosphite inhibitor is a critical parameter for tailoring the characteristics of the FROMP process and, consequently, the properties of the final polymer. By varying the concentration of the alkyl phosphite inhibitor, it is possible to achieve a wide range of pot lives, from minutes to over a day, while maintaining a viable frontal velocity for polymerization.

This level of control is crucial for manufacturing processes. A longer pot life allows for the preparation of large batches of resin, casting complex parts, or for use in additive manufacturing techniques where the material needs to remain in a liquid state for an extended period before curing. The ability to tune the frontal velocity can also be important for controlling the cure profile and managing the exotherm of the polymerization, which can affect the mechanical properties and residual stresses in the final product.

The data from studies on analogous alkyl phosphites show a clear trend: as the inhibitor concentration increases, the pot life is extended, and the frontal velocity generally decreases. This relationship provides a powerful tool for engineers to design polymerization systems with processing characteristics tailored to specific applications. For this compound, it is anticipated that a similar, if not more pronounced, concentration-dependent control over pot life and frontal velocity would be observed due to its steric bulk.

| TBP Equivalents (relative to catalyst) | Pot Life (hours) | Frontal Velocity (cm/min) |

|---|---|---|

| 0.3 | ~2.5 | ~8.0 |

| 0.5 | ~3.0 | ~7.5 |

| 1.0 | ~10.0 | ~7.0 |

| 2.0 | >24 | ~6.0 |

| 4.0 | >30 | ~4.5 |

| 8.0 | >30 | ~2.0 |

Functionalization of Polymer Matrices

Detailed research findings specifically addressing the application of this compound in the functionalization of polymer matrices are not available in the public domain. The primary role of phosphite esters, including structurally related compounds, in polymer science is to act as secondary antioxidants. In this capacity, they protect the polymer from degradation during high-temperature processing and enhance long-term thermal stability by decomposing hydroperoxides.

This antioxidant mechanism involves the oxidation of the phosphite to a phosphate (B84403), a process that does not typically result in the covalent bonding of the phosphite molecule to the polymer backbone, which is a key aspect of functionalization. Functionalization of a polymer matrix implies the introduction of new chemical groups onto the polymer chains to alter the polymer's intrinsic properties, such as surface energy, reactivity, or compatibility with other materials.

While other organophosphorus compounds are utilized in reactive polymer modification, the available literature does not indicate that this compound is employed for such purposes. Research in the field of polymer functionalization using phosphorus compounds tends to focus on phosphonates or other reactive phosphorus-containing monomers and additives that can be incorporated into the polymer structure through copolymerization or grafting reactions.

Therefore, no data tables or detailed research findings on the effect of this compound on the functionalization of polymer matrices can be provided.

Advanced Analytical Methodologies for Trineopentyl Phosphite Research

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of trineopentyl phosphite (B83602) and related species. They provide both qualitative and quantitative data, enabling the identification and measurement of compounds in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like trineopentyl phosphite. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

Research on various trialkyl phosphites has established characteristic fragmentation patterns and gas chromatographic retention indices (GC RIs). nih.gov The joint processing of mass spectra and retention indices provides a robust method for evaluating the chromatographic polarity of analytes and can even assist in predicting molecular weights when molecular ion peaks are not prominent. nih.gov For quantitative analysis, GC can be combined with detectors like a flame ionization detector (FID) or a mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. dtic.mil While specific studies on this compound are limited, the analytical approach is analogous to that used for other phosphites, such as diethyl phosphite and triethyl phosphate (B84403). dtic.miljournaljpri.com

Table 1: Typical GC-MS Parameters for Trialkyl Phosphite Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | HP-5, 30 m x 0.32 mm, 1 µm film | Separation of analytes based on polarity and boiling point. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.5 mL/min | Optimized for efficient separation. |

| Injector Temp. | 220°C | Ensures complete vaporization of the sample. |

| Oven Program | 70°C initial, ramped | Temperature gradient to elute compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Detector | Quadrupole | Mass analyzer to separate ions based on their mass-to-charge ratio. |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM)| Full scan for identification; SIM for quantification and trace analysis. |

This table presents generalized parameters based on methods for similar compounds like diethyl phosphite journaljpri.com.

For analyzing complex mixtures, thermally labile compounds, or degradation products of this compound that may be less volatile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. acs.orgnih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, where a precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, making it ideal for quantifying analytes in complex matrices. ingentaconnect.com

Different ionization sources can be employed depending on the polarity of the analytes. Atmospheric pressure chemical ionization (APCI) has been successfully used for a variety of organophosphate esters (OPEs), including non-polar compounds. frontiersin.org Electrospray ionization (ESI) is also common, particularly for more polar degradation products. nih.gov The development of LC-MS/MS methods for related bulky phosphites, such as tris(nonylphenyl)phosphite (TNPP), demonstrates the applicability of this technique for flagging not only the parent compound but also its hydrolysis products in various materials. nih.gov

Table 2: Example LC-MS/MS Parameters for Organophosphorus Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., Hypersil Gold) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile with additives (e.g., formic acid) | Creates a polarity gradient to elute a wide range of compounds. mdpi.com |

| Flow Rate | 0.25 - 0.7 mL/min | Typical flow for analytical scale columns. nih.govmdpi.com |

| Ion Source | ESI or APCI (positive or negative mode) | Ionizes the analytes for MS detection. APCI is often suitable for less polar phosphites. frontiersin.org |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. ingentaconnect.com |

| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the precursor ion in the collision cell. |

This table is a composite of typical parameters used for the analysis of various organophosphorus compounds ingentaconnect.comfrontiersin.orgnih.govmdpi.com.

For unequivocal structure determination of novel this compound derivatives, reaction intermediates, or degradation products, the integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential. unl.edu MS provides the molecular weight and elemental formula (with high-resolution MS) and offers clues about the structure through fragmentation patterns.